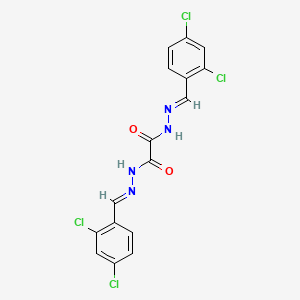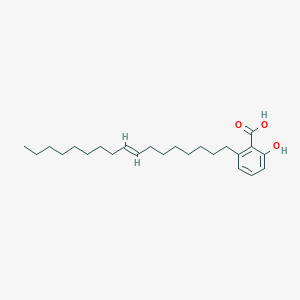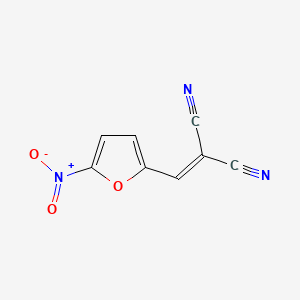
1-Azido-3,5-dimethylbenzene
Overview
Description
“1-Azido-3,5-dimethylbenzene” is an organic compound with the molecular formula C8H9N3 . It is also known by other names such as “3,5-dimethylphenyl azide” and “3,5-Me2C6H3N3” among others .
Synthesis Analysis
The synthesis of “1-Azido-3,5-dimethylbenzene” involves several steps. The synthetic route includes the use of “3,5-Dimethylaniline”, “1-Iodo-3,5-dimethylbenzene”, and “3,5-Dimethylphenol” as precursors . The literature references for these synthetic routes include works by Shi, Feng; Waldo, Jesse P.; Chen, Yu; Larock, Richard C. in Organic Letters, 2008 , and Zhu, Wei; Ma, Dawei in Chemical communications (Cambridge, England), 2004 .
Molecular Structure Analysis
The molecular structure of “1-Azido-3,5-dimethylbenzene” consists of a benzene ring substituted with two methyl groups and one azido group . The molecular weight of the compound is 147.17700 .
Scientific Research Applications
1. Reactions with Hexamethyl-Dewar-Benzene
1-Azido-3,5-dimethylbenzene reacts with hexamethyl-Dewar-benzene to form pentamethyl(iminoethyl)-4H-1,2-diazepines. This reaction's products and mechanisms involve pericyclic reactions leading to 3H-1,2-diazepines, which are then converted depending on the aromatic group's nature (Christl et al., 2005).
2. Magnetic Properties in Azido-Bridged Complexes
1-Azido-3,5-dimethylbenzene is used in synthesizing azido-bridged complexes. These complexes, when formed with metals like nickel and cobalt, exhibit interesting magnetic properties such as spin-canting antiferromagnetic interactions and metamagnetic behavior (Lu et al., 2012).
3. Photoaffinity Labeling for Identifying Biochemical Receptors
Azido analogues of certain compounds, including 1-Azido-3,5-dimethylbenzene, are synthesized for photoaffinity labeling of proteins. This process helps in identifying molecular targets of specific biochemical receptors, which is crucial in drug development and understanding biological interactions (Palmer et al., 2007).
4. Role in Single-Chain Magnet and Molecule Magnet Behavior
1-Azido-3,5-dimethylbenzene-based compounds are used in the synthesis of Mn(III) coordination chain polymers. These polymers demonstrate unique magnetic properties, including single-chain magnet behavior and single molecule magnet behavior, which are valuable in studying magnetic anisotropy and related phenomena (Bhargavi et al., 2013).
5. C-N Bond Cleavage Studies
Photolysis studies of compounds like 1-Azido-3,5-dimethylbenzene lead to a better understandingof C-N bond cleavage mechanisms. These studies help in deciphering the pathways and products of photochemical reactions, which is vital in the field of organic chemistry and photochemistry (Klima et al., 2007).
6. HIV-1 Inhibition Research
1-Azido-3,5-dimethylbenzene derivatives are synthesized to study their impact on HIV-1 activity. These studies are significant in developing new treatments and understanding the structure-activity relationships in anti-HIV compounds (Olga et al., 2021).
7. Ligand Field Studies in Magnetochemistry
The azido ligand in complexes containing 1-Azido-3,5-dimethylbenzene is studied for its impact on magnetic anisotropy. These studies contribute to understanding the ligand field and bonding parameters in magnetochemistry, essential for designing magnetic materials and studying their properties (Schweinfurth et al., 2015).
8. Synthesis and Reactivity in Organometallic Chemistry
1-Azido-3,5-dimethylbenzene is used in synthesizing organometallic compounds and studying their reactivity. These compounds have applications in catalysis and the development of new materials with unique properties (Singh et al., 2005).
Future Directions
Azides, including “1-Azido-3,5-dimethylbenzene”, have potential applications in material sciences due to their unique reactivity. They can be used in the development of functional multicomponent biomaterials, and their morphologies and intrinsic dynamic behavior mimic fibrous structures found in nature .
properties
IUPAC Name |
1-azido-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(2)5-8(4-6)10-11-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJIZQPBVOEDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568283 | |
| Record name | 1-Azido-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70334-59-7 | |
| Record name | 1-Azido-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-Bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B1659925.png)


![(Bicyclo[2.2.1]hept-5-en-2-yl)(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B1659928.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B1659932.png)


![4-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1659938.png)

![4-[(2E)-2-benzylidenehydrazinyl]-5-bromo-1H-pyridazin-6-one](/img/structure/B1659941.png)